1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride
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Description
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O2S and its molecular weight is 381.92. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis and Mechanisms
The electrochemical synthesis of arylthiobenzazoles involves the electrochemical oxidation of related compounds in the presence of nucleophiles, indicating a potential route for creating derivatives of the specified compound. This process involves Michael addition reactions with 2-SH-benzazoles, leading to disubstituted derivatives. A plausible mechanism for these reactions has been detailed, providing insight into the electrochemical behavior and synthesis pathways of similar compounds (Amani & Nematollahi, 2012).
Synthesis and Characterization of Derivatives
Research on piperazine hydrochlorides highlights the synthesis of derivatives for testing against diseases like schistosomiasis, showcasing a method for creating potentially bioactive compounds. This involves reactions with various nucleophiles to form hydrochlorides, indicating the versatility of piperazine derivatives in pharmaceutical research (Tung, 1957).
Antimicrobial and Antitumor Activities
Studies have synthesized novel 1,2,4-triazole derivatives containing the piperazine/morpholine moiety, demonstrating the compound's potential as a precursor for developing antimicrobial agents. These derivatives exhibit significant activities against various microorganisms, suggesting their usefulness in creating new antimicrobial treatments (Bektaş et al., 2007).
Analgesic and Anti-inflammatory Activities
The synthesis of 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanone and ethanol derivatives has been explored for their analgesic and anti-inflammatory activities. These compounds showed higher analgesic activity than aspirin and significant carrageenan edema inhibition, indicating their potential in developing new pain management and anti-inflammatory drugs (Palaska et al., 1993).
Synthesis and Biological Activities of Novel Derivatives
The development of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis highlights the compound's utility in creating bioactive molecules. These derivatives were synthesized efficiently and confirmed via X-ray crystallography, offering a pathway to new chemical entities with potential biological activities (Bhat et al., 2018).
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-14-3-5-16(6-4-14)23-12-18(22)21-9-7-20(8-10-21)11-17-19-15(2)13-24-17;/h3-6,13H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQGUKWPQDWGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.